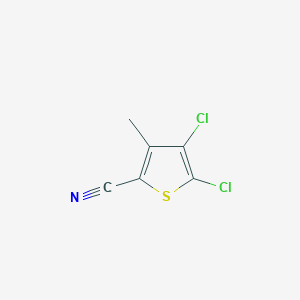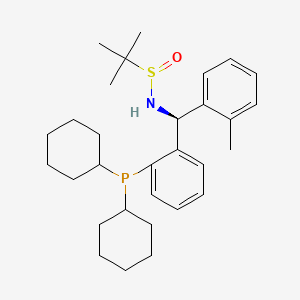![molecular formula C7H8BN3O2 B13650642 (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to the imidazo[1,2-a]pyridine scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boronic acids or esters as reagents . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. For instance, the reaction of pyridine with substituted phenacyl bromides and guanidine or urea under microwave irradiation at 150°C for 3-4 minutes has been reported to afford the desired product in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo[1,2-a]pyridine scaffold can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity . This interaction is crucial for its biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid include other imidazo[1,2-a]pyridine derivatives and boronic acid-containing compounds . Examples include:
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine-2-carboxylates
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of imidazo[1,2-a]pyridine and boronic acid.
Eigenschaften
Molekularformel |
C7H8BN3O2 |
|---|---|
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
(2-aminoimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H,9H2 |
InChI-Schlüssel |
LMOOQLYIGRQWIU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=NC(=CN2C=C1)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)






![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
